

# Spectral Data of Rhombifoline: A Technical Guide

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## Compound of Interest

Compound Name: *Rhombifoline*

Cat. No.: *B1215260*

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This technical guide provides a comprehensive overview of the spectral data of **rhombifoline**, a quinolizidine alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines typical experimental protocols for their acquisition, and visualizes the analytical workflows.

## Spectroscopic Data of Rhombifoline

The structural elucidation of **rhombifoline** has been primarily accomplished through the application of modern spectroscopic techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The following tables summarize the key spectral data.

### Nuclear Magnetic Resonance (NMR) Spectral Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data provide detailed information about the carbon-hydrogen framework of the **rhombifoline** molecule. The definitive assignments have been reported in the literature, notably in the work by Al-Azizi et al. (1994), which for the first time detailed the  $^{13}\text{C}$  NMR spectrum of this alkaloid.[\[1\]](#)

Table 1:  $^1\text{H}$  NMR Spectral Data of **Rhombifoline**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data unavailable in search results. Please refer to the primary literature for specific values.			

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Rhombifoline**

Position	Chemical Shift ( $\delta$ , ppm)
Data unavailable in search results. Please refer to the primary literature for specific values.	

Note: The specific chemical shift values and coupling constants are pending access to the full text of the primary literature. The data presented here is a template for the expected information.

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **rhombifoline**, which is crucial for confirming its molecular formula and structure.

Table 3: Mass Spectrometry Data of **Rhombifoline**

Ion/Fragment	m/z	Relative Intensity (%)
[M] <sup>+</sup>	Data unavailable in search results.	
Fragment 1	Data unavailable in search results.	
Fragment 2	Data unavailable in search results.	
Fragment 3	Data unavailable in search results.	

Note: The specific m/z values and their relative intensities are pending access to the full text of the primary literature. The data presented here is a template for the expected information.

## Experimental Protocols

The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental methodologies. The following sections detail generalized protocols for the NMR and MS analysis of alkaloids like **rhombifoline**.

### NMR Spectroscopy

Sample Preparation:

- A pure sample of **rhombifoline** (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, MeOD, DMSO-d<sub>6</sub>).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ 0.00 ppm).

Instrumentation and Data Acquisition:

- <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-resolution NMR spectrometer operating at frequencies of 400 MHz or higher for <sup>1</sup>H.

- Standard pulse sequences are used for acquiring 1D spectra ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT).
- 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous signal assignments.
- Data is processed using specialized NMR software, involving Fourier transformation, phase correction, baseline correction, and integration.

## Mass Spectrometry

### Sample Preparation:

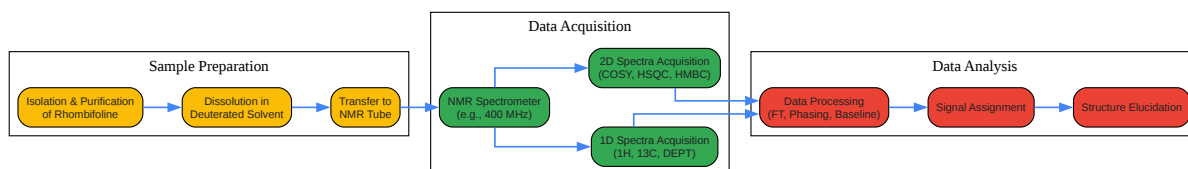
- A dilute solution of the purified **rhombifoline** sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.

### Instrumentation and Data Acquisition:

- Mass spectra are acquired on a mass spectrometer, which can be a variety of types including Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers.
- Electron Ionization (EI) is a common ionization technique for generating fragment ions and obtaining a characteristic fragmentation pattern.
- Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight with minimal fragmentation.
- High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion and its fragments.

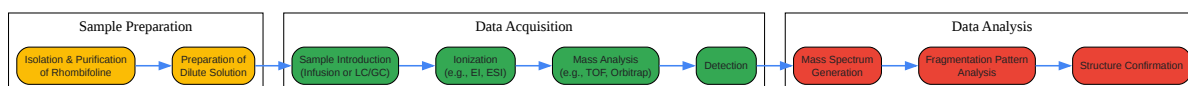
## Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for the spectral analysis of natural products like **rhombifoline**.



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Caption: Experimental workflow for NMR analysis of **rhombifoline**.



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## References

- 1. researchgate.net [researchgate.net]
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